

Toxicity Profile & Safety Data Sheet (SDS) Guide: Benzoxazole Intermediates

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Compound of Interest

Compound Name: 4-Methyl-2-piperidin-4-yl-1,3-benzoxazole
CAS No.: 1071295-97-0
Cat. No.: B2425974

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Benzoxazole intermediates are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors for NSAIDs (e.g., Flunoxaprofen), antimicrobial agents, and amyloidogenesis inhibitors (e.g., Tafamidis). While their pharmacological utility is vast, their planar, lipophilic structure facilitates membrane permeability and DNA intercalation, necessitating a rigorous toxicological handling profile.

This guide moves beyond standard SDS reporting to provide a mechanistic understanding of toxicity, specifically distinguishing between the parent benzoxazole (CAS: 273-53-0) and its reactive intermediates like 2-mercaptobenzoxazole (CAS: 2382-96-9) and 2-chlorobenzoxazole (CAS: 615-18-9).

Key Risk Indicators[1][3][10][11][12][13]

- Primary Route of Entry: Inhalation of dust/aerosols and dermal absorption.

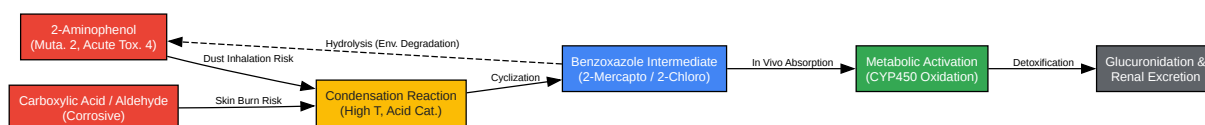
- Mechanistic Toxicity: Alkylation of cellular proteins (electrophilic attack) and potential DNA intercalation.
- Environmental Fate: High aquatic toxicity due to low biodegradability and potential for bioaccumulation (LogP ~1.8–2.5).

Synthesis & Metabolic Pathways (Visualized)

Understanding the synthesis is crucial for safety, as the precursors (2-aminophenol) often carry their own distinct toxicity profiles (e.g., methemoglobinemia).

Diagram 1: Synthesis & Exposure Pathways

This diagram outlines the standard condensation pathway and the critical control points for exposure.



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Caption: Figure 1. Synthesis workflow highlighting toxicity origins from precursors (2-aminophenol) and metabolic activation pathways.

Toxicological Profiling

Acute Toxicity Data

The following data aggregates experimental values for the most common intermediates. Note the distinction between the parent ring and substituted derivatives.

Compound	CAS No.[1][2]	Oral LD50 (Rat/Mouse)	Dermal LD50 (Rabbit)	GHS Classification
Benzoxazole	273-53-0	750 mg/kg (Mouse)	> 1000 mg/kg	Acute Tox. 4 (Oral)
2-Mercaptobenzoxazole	2382-96-9	~3800 mg/kg (Rat)*	> 7940 mg/kg	Skin Irrit. 2, Eye Irrit. 2
2-Chlorobenzoxazole	615-18-9	Data Limited (Est. <500 mg/kg)	Corrosive	Skin Corr. 1B, Acute Tox. 4
2-Aminophenol (Precursor)	95-55-6	1300 mg/kg (Rat)	> 5000 mg/kg	Muta. 2, Acute Tox. 4

*Note: 2-Mercaptobenzoxazole is significantly less acutely toxic than its sulfur-analog 2-mercaptobenzothiazole, but remains a potent sensitizer.

Mechanism of Action

- **Electrophilic Substitution:** 2-chlorobenzoxazole is a potent electrophile. Upon contact with biological tissue, it can alkylate nucleophilic residues (cysteine, lysine) on proteins, leading to Type IV Hypersensitivity (Contact Dermatitis).
- **Intercalation:** The planar benzoxazole moiety can slide between DNA base pairs. While less mutagenic than acridines, positive Ames test results have been observed in specific strains (TA98 with S9 activation), suggesting metabolic activation is required for genotoxicity.

SDS Interpretation & Handling Protocols

Critical GHS Hazard Codes

When reviewing supplier SDS (Sigma-Aldrich, TCI), prioritize these codes:

- H317: May cause an allergic skin reaction (Sensitization is the #1 lab accident risk).
- H411/H410: Toxic to aquatic life with long-lasting effects.[3][1]

- H341: Suspected of causing genetic defects (Applies strictly to 2-aminophenol contaminated batches).

PPE Selection Strategy (Permeation Kinetics)

Standard latex gloves are insufficient for benzoxazole intermediates due to the lipophilic nature of the ring system.

- Primary Barrier: Nitrile Rubber (0.11 mm) – Splash protection only.
- Required Barrier: Laminate Film (Silver Shield) or Thick Nitrile (>0.4 mm) for synthesis/purification steps.
- Respiratory: N95/P2 is inadequate for heated processes. Use ABEK1 filters (Organic Vapor + Acid Gas) due to potential decomposition into NO_x and CO_x.

Self-Validating Experimental Protocol: Cytotoxicity Screening

To ensure scientific integrity when working with these intermediates, you must validate their toxicity baseline before using them in drug formulations. This protocol uses a "Self-Validating" control loop.

Protocol: MTT Cell Viability Assay for Benzoxazole Derivatives

Objective: Determine IC₅₀ values to establish a therapeutic window.

- Preparation: Dissolve benzoxazole derivative in DMSO. Final DMSO concentration in cell culture must be <0.1% to avoid solvent toxicity artifacts.
- Seeding: Seed HEK293 cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment: Apply serial dilutions (0.1 μM to 100 μM).
- Validation Step (The "Self-Check"):

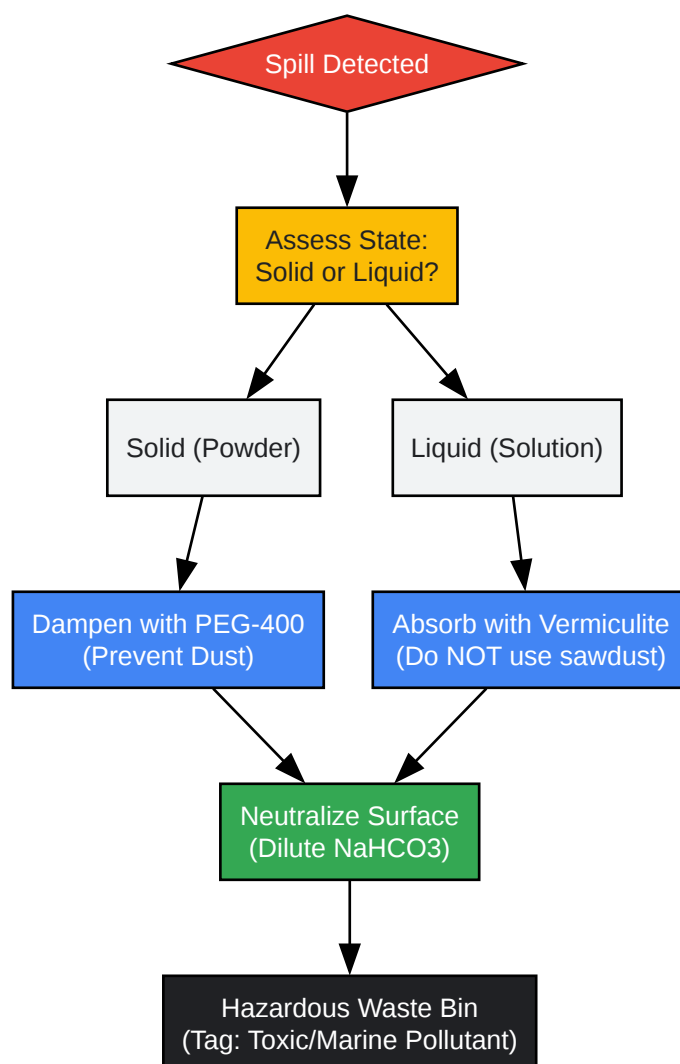
- Positive Control: Doxorubicin (Known cytotoxic). If this does not show <50% viability, discard the plate.
- Negative Control: 0.1% DMSO vehicle. If this shows <90% viability, discard the plate (cells are stressed).
- Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

Emergency Response & Spill Logic (Visualized)

Benzoxazole spills require specific neutralization due to their potential to hydrolyze into acidic phenols.

Diagram 2: Emergency Spill Response Logic

This decision tree guides the researcher through a spill scenario, prioritizing containment of aquatic runoff.



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Caption: Figure 2. Logic flow for benzoxazole spill management. Note the prohibition of sawdust (flammability risk with oxidizers) and the requirement for dust suppression.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 712377, 2-Mercaptobenzoxazole. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier - Benzoxazole. Retrieved from [\[Link\]](#) (Note: Generalized landing page for dossier search as specific deep links expire).

- Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 2-Aminophenol. Retrieved from [[Link](#)]

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Sources

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